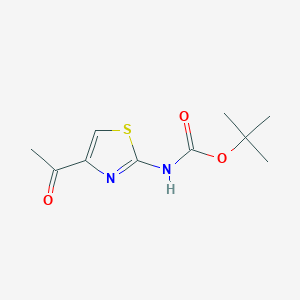
tert-Butyl (4-acetylthiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-acetylthiazol-2-yl)carbamate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetyl group at the 4-position of the thiazole ring and a carbamic acid tert-butyl ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-acetylthiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Acetyl Group: The acetyl group can be introduced at the 4-position of the thiazole ring through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Formation of the Carbamic Acid Ester: The carbamic acid tert-butyl ester group can be introduced through a reaction between the thiazole derivative and tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl (4-acetylthiazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl or carbamic acid ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with new functional groups replacing the acetyl or carbamic acid ester groups
科学的研究の応用
tert-Butyl (4-acetylthiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl (4-acetylthiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
tert-Butyl (4-acetylthiazol-2-yl)carbamate can be compared with other thiazole derivatives such as:
Thiazole: The parent compound with a simple thiazole ring structure.
2-Aminothiazole: Contains an amino group at the 2-position, known for its antimicrobial properties.
4-Methylthiazole: Contains a methyl group at the 4-position, used in flavor and fragrance industries.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other thiazole derivatives.
特性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
tert-butyl N-(4-acetyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-6(13)7-5-16-8(11-7)12-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,12,14) |
InChIキー |
XLXRHVZJLDCZJE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















